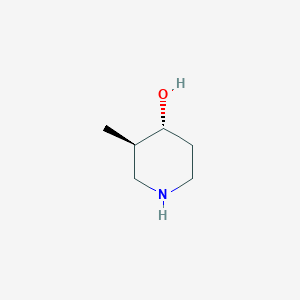
1,2-Pentanediol, 5-amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Pentanediol, 5-amino- is an organic compound that features both hydroxyl and amino functional groups. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, polymers, and agrochemicals. The presence of both hydroxyl and amino groups makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Pentanediol, 5-amino- can be synthesized through the reductive amination of 1,2-pentanediol. This process involves the reaction of 1,2-pentanediol with ammonia or an amine in the presence of a reducing agent such as hydrogen gas and a catalyst like nickel or palladium. The reaction typically occurs under mild conditions, around 80°C and 2 MPa hydrogen pressure .
Industrial Production Methods: Industrial production of 1,2-pentanediol, 5-amino- often involves the use of biomass-derived intermediates. For example, the compound can be synthesized from dihydropyran through a ring-opening tautomerization to form 5-hydroxypentanal, followed by reductive amination . This method is advantageous due to its use of renewable resources and environmentally friendly process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Pentanediol, 5-amino- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Substitution: Halides like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1,2-pentanedione or 1,2-pentanedioic acid.
Reduction: Formation of 1,2-pentanediamine.
Substitution: Formation of halogenated derivatives like 1,2-dichloropentane.
Applications De Recherche Scientifique
1,2-Pentanediol, 5-amino- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development due to its functional groups that can interact with biological targets.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,2-pentanediol, 5-amino- exerts its effects depends on its functional groups. The hydroxyl groups can form hydrogen bonds, while the amino group can participate in nucleophilic substitution reactions. These interactions allow the compound to act as an intermediate in various chemical reactions, facilitating the formation of more complex molecules .
Comparaison Avec Des Composés Similaires
1,2-Pentanediol: Lacks the amino group, making it less versatile in certain synthetic applications.
1,5-Pentanediol: Has a different hydroxyl group arrangement, affecting its reactivity and applications.
1,2-Hexanediol: Similar structure but with an additional carbon atom, leading to different physical and chemical properties.
Uniqueness: 1,2-Pentanediol, 5-amino- is unique due to the presence of both hydroxyl and amino groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
375345-20-3 |
|---|---|
Formule moléculaire |
C5H13NO2 |
Poids moléculaire |
119.16 g/mol |
Nom IUPAC |
5-aminopentane-1,2-diol |
InChI |
InChI=1S/C5H13NO2/c6-3-1-2-5(8)4-7/h5,7-8H,1-4,6H2 |
Clé InChI |
OBDADEXGEWOMQI-UHFFFAOYSA-N |
SMILES |
C(CC(CO)O)CN |
SMILES canonique |
C(CC(CO)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1r,2r,3s,4s)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3189901.png)




![2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B3189938.png)


![Benzeneacetic acid, 3,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B3189942.png)



![[(S)-1-Bromoethyl]benzene](/img/structure/B3189982.png)

